Cap-dependent endonuclease-IN-25
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
17-hydroxy-2-phenyl-1,14,21-triazatetracyclo[12.7.1.03,8.016,21]docosa-3,5,7,16,19-pentaene-15,18-dione |
InChI |
InChI=1S/C25H25N3O3/c29-21-14-16-27-23(24(21)30)25(31)26-15-8-2-5-9-18-10-6-7-13-20(18)22(28(27)17-26)19-11-3-1-4-12-19/h1,3-4,6-7,10-14,16,22,30H,2,5,8-9,15,17H2 |
InChI Key |
BPGWVQLNXPHEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C2C(N3CN(CC1)C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Mechanistic Elucidation of Cap Dependent Endonuclease in 25 Activity
In Vitro Enzymatic Inhibition Kinetics of Cap-dependent Endonuclease-IN-25
To understand how a potential inhibitor like this compound functions, its interaction with the target enzyme is studied in a controlled laboratory setting.
Key parameters are measured to quantify the inhibitor's potency. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com A lower IC50 value indicates a more potent inhibitor. For instance, studies on various cap-dependent endonuclease inhibitors have reported IC50 values in the nanomolar to micromolar range. mdpi.comfrontiersin.org
The inhibition constant (Ki) provides a more absolute measure of the inhibitor's binding affinity. It is determined through experiments that analyze the inhibitor's effect on the enzyme's reaction rate at different substrate concentrations. nih.gov
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound
| Parameter | Value |
| IC50 | 50 nM |
| Ki | 15 nM |
This table presents hypothetical data for illustrative purposes.
The mode of inhibition describes how the inhibitor interacts with the enzyme and its substrate. This is typically determined using graphical methods like Lineweaver-Burk plots, which analyze the relationship between substrate concentration and reaction velocity in the presence and absence of the inhibitor.
Competitive inhibition: The inhibitor binds to the same active site as the substrate.
Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed-mode inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
These studies determine whether the inhibitor binds to the enzyme permanently (irreversibly) or temporarily (reversibly). This is often assessed by methods such as dialysis or rapid dilution experiments. If the enzyme's activity is restored after removing the inhibitor, the inhibition is reversible. Irreversible inhibitors form a stable, often covalent, bond with the enzyme.
Molecular Basis of this compound Target Engagement
Understanding how an inhibitor binds to its target on a molecular level is crucial for rational drug design and optimization.
The binding site of an inhibitor on the endonuclease can be identified through several techniques. X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the enzyme-inhibitor complex, revealing the precise interactions. ub.edunih.gov The active site of the influenza cap-dependent endonuclease is located on the PA subunit of the viral RNA polymerase and contains essential acidic amino acids. ub.edunih.gov
Site-directed mutagenesis, where specific amino acids in the enzyme's active site are altered, can also help pinpoint key residues involved in inhibitor binding. For example, mutations at position I38 in the PA protein have been shown to confer resistance to some endonuclease inhibitors. researchgate.net
The binding of an inhibitor can cause changes in the three-dimensional shape of the enzyme. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry can be used to study these conformational changes in solution. These studies can reveal how the inhibitor binding affects the enzyme's dynamics and ultimately leads to its inhibition.
Role of Metal Ions in this compound Binding and Inhibition
The catalytic activity of cap-dependent endonuclease is critically dependent on the presence of divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), within its active site. These ions are coordinated by key acidic residues and are essential for the hydrolysis of the host cell's mRNA precursors. This compound, like other inhibitors in its class, is designed to chelate these essential metal ions.
The molecular structure of this compound features specific functional groups positioned to form strong coordinate bonds with the two metal ions in the enzyme's active site. This chelation by the inhibitor effectively displaces water molecules that are normally involved in the catalytic reaction, thereby neutralizing the enzyme's ability to cleave the capped RNA primers. This mode of action is a hallmark of many potent cap-dependent endonuclease inhibitors, which function as competitive inhibitors by occupying the active site and preventing the binding and processing of the natural substrate. The inhibitory potency of this compound is significant, with a reported IC50 value of 47.4 nM.
Advanced Methodologies for Validating Enzyme-Inhibitor Interaction
While specific experimental data for this compound using the following techniques are not extensively detailed in the public domain, these methodologies are standard in the characterization of such enzyme-inhibitor interactions.
Biophysical Characterization Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. In the context of this compound, an SPR experiment would typically involve immobilizing the cap-dependent endonuclease enzyme on a sensor chip and then flowing solutions of the inhibitor at various concentrations over the surface. This would allow for the determination of the association rate (kₐ) and dissociation rate (kₑ) of the inhibitor, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of an inhibitor to its target enzyme. By titrating this compound into a solution containing the endonuclease, ITC can determine the binding affinity (Kₐ), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes. This provides a complete thermodynamic profile of the binding event.
A hypothetical data table illustrating the kind of results obtained from these techniques is presented below:
| Technique | Parameter | Value |
| SPR | kₐ (M⁻¹s⁻¹) | Data not available |
| kₑ (s⁻¹) | Data not available | |
| Kₑ (nM) | Data not available | |
| ITC | Kₐ (M⁻¹) | Data not available |
| n (stoichiometry) | Data not available | |
| ΔH (kcal/mol) | Data not available | |
| -TΔS (kcal/mol) | Data not available | |
| IC50 | 47.4 nM |
Structural Biology Approaches to Elucidate Enzyme-IN-25 Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy, Nuclear Magnetic Resonance)
X-ray Crystallography is the gold-standard technique for obtaining high-resolution three-dimensional structures of protein-ligand complexes. To study the interaction between this compound and its target, researchers would first need to co-crystallize the enzyme with the inhibitor. The resulting crystal structure would reveal the precise binding mode of the inhibitor within the active site, showing the specific interactions with amino acid residues and the chelation of the metal ions.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative for structural determination, particularly for large and flexible protein complexes. While the cap-dependent endonuclease itself may be amenable to crystallography, Cryo-EM could be employed to study the entire polymerase complex in the presence of this compound, providing insights into conformational changes upon inhibitor binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to study the dynamics of the enzyme-inhibitor interaction in solution. NMR can identify the amino acid residues of the endonuclease that are in close contact with this compound and can provide information on the conformational changes that occur upon binding.
Mutagenesis Studies of the Cap-dependent Endonuclease to Map this compound Interaction Sites
Site-directed mutagenesis is a crucial technique for validating the interaction sites identified through structural and biophysical methods. By systematically mutating the amino acid residues in the active site of the cap-dependent endonuclease that are predicted to interact with this compound, researchers can assess the impact of these mutations on the inhibitor's binding affinity and inhibitory activity.
For example, if a specific residue is critical for the binding of the inhibitor, mutating it to another amino acid (e.g., one with a different size, charge, or polarity) would be expected to result in a significant decrease in the potency of this compound. The results of such studies are often presented in a table format, as shown in the hypothetical example below:
| Endonuclease Mutant | Fold-change in IC50 vs. Wild-Type |
| D108A | Data not available |
| E119A | Data not available |
| H41A | Data not available |
| Y24A | Data not available |
These studies are essential for confirming the binding mode of this compound and for understanding the molecular basis of its potent inhibitory activity.
Preclinical Antiviral Efficacy of Cap Dependent Endonuclease in 25
In Vitro Antiviral Spectrum of Cap-dependent Endonuclease-IN-25
The preclinical evaluation of this compound and related compounds from the same inhibitor class has demonstrated a significant breadth of antiviral activity in laboratory settings.
As a potent inhibitor of cap-dependent endonuclease, this compound is identified as having potential for research against viruses of the Orthomyxoviridae family, which includes influenza A and influenza B viruses. medchemexpress.com Furthermore, extensive screening of libraries containing CEN inhibitors has revealed potent, broad-spectrum activity against viruses of the Bunyavirales order. pnas.org
In comparative studies, specific CEN inhibitors demonstrated antiviral activity that was 100 to 1,000 times more potent than that of ribavirin (B1680618) against several bunyaviruses. pnas.org This includes viruses that are significant public health concerns, such as Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus. pnas.org More recent studies on a specific CEN inhibitor, carbamoyl (B1232498) pyridone carboxylic acid (CAPCA)-1, confirmed potent activity against La Crosse virus (LACV), another member of the bunyavirus order. nih.gov This inhibitor showed 50% effective concentration (EC₅₀) values below 1 µM in both neuronal and non-neuronal cell lines, outperforming nucleoside analogs like ribavirin and favipiravir. nih.gov
Table 1: In Vitro Antiviral Activity of Cap-dependent Endonuclease (CEN) Inhibitors Against Bunyaviruses This table summarizes findings for the general class of CEN inhibitors, to which this compound belongs.
| Virus | Virus Family | Cell Culture Model | Observed Activity | Reference |
|---|---|---|---|---|
| Lassa virus (LASV) | Arenaviridae | Vero | 100- to 1,000-fold more active than ribavirin. | pnas.org |
| Lymphocytic choriomeningitis virus (LCMV) | Arenaviridae | Vero | 100- to 1,000-fold more active than ribavirin. | pnas.org |
| Junin virus (JUNV) | Arenaviridae | Vero | 100- to 1,000-fold more active than ribavirin. | pnas.org |
| La Crosse virus (LACV) | Peribunyaviridae | Neuronal and non-neuronal cells | EC₅₀ values below 1 µM. | nih.gov |
| Severe fever with thrombocytopenia syndrome virus (SFTSV) | Phenuiviridae | Vero | Effective inhibition reported. | pnas.org |
| Hantaan virus (HTNV) | Hantaviridae | Vero | Effective inhibition reported. | pnas.org |
Cap-dependent endonuclease inhibitors, by their very mechanism, potently inhibit viral replication. researchgate.netresearchgate.net The cap-snatching process, mediated by the CEN enzyme, is an essential step for the initiation of viral RNA transcription. pnas.org By selectively targeting and inhibiting this enzyme, compounds like this compound block the synthesis of viral mRNA, which in turn halts the production of viral proteins and subsequent replication of the virus. researchgate.netresearchgate.net Studies on the CEN inhibitor baloxavir (B560136), for example, confirm that it potently suppresses influenza virus replication in various cell lines. nih.gov Similarly, acetylsalicylic acid was found to reduce Bunyamwera virus titers in cell culture supernatants by up to three logarithmic units by inhibiting the formation of viral replication organelles. nih.govnih.gov
The specific target of this compound determines the stage of the viral life cycle it inhibits. The cap-dependent endonuclease enzyme is part of the viral polymerase complex and is active during the transcription of the viral genome into mRNA. researchgate.netresearchgate.net This "cap-snatching" activity is an early event in the replication cycle, occurring after the virus has entered the host cell but before the genome is replicated. Therefore, time-of-addition studies would place the inhibitory activity of this compound at the stage of viral transcription, effectively acting as a replication inhibitor. researchgate.netresearchgate.net
Efficacy Assessment in Preclinical Animal Models of Viral Infection
The antiviral effects of this class of inhibitors have been further substantiated in in vivo studies using established animal models.
Murine models have been critical in demonstrating the in vivo potential of CEN inhibitors against pathogenic bunyaviruses. In mice infected with lymphocytic choriomeningitis virus (LCMV), treatment with these compounds led to a significant decrease in blood viral load. pnas.org This reduction in viremia was accompanied by the suppression of disease symptoms, such as thrombocytopenia and hepatic dysfunction, and ultimately resulted in improved survival rates for the treated animals. pnas.org
Similarly, in a lethal infection model using La Crosse virus (LACV), treatment with the CEN inhibitor CAPCA-1 significantly reduced viral loads in the brain and extended the survival rate of the infected mice, highlighting the potential of this class of drugs to treat severe neurological infections. nih.gov
Table 2: Efficacy of Cap-dependent Endonuclease (CEN) Inhibitors in Murine Models This table summarizes findings for the general class of CEN inhibitors, to which this compound belongs.
| Virus Challenge | Key Findings | Reference |
|---|---|---|
| Lymphocytic choriomeningitis virus (LCMV) | Significantly decreased blood viral load. Suppressed thrombocytopenia and hepatic dysfunction. Improved survival rates. | pnas.org |
| La Crosse virus (LACV) | Reduced viral loads in the brain. Extended survival rate in a lethal infection model. | nih.gov |
Based on the available scientific literature, there is no specific information regarding the evaluation of this compound in ferret models of respiratory viral infection. While ferret models are commonly used to assess the efficacy of influenza antivirals, such as other cap-dependent endonuclease inhibitors like baloxavir, specific data for IN-25 in this model is not publicly available. nih.govasm.orgnih.gov
Histopathological and Immunopathological Assessment of Viral Disease Amelioration
A critical component in evaluating the in vivo efficacy of an antiviral compound like this compound involves detailed histopathological and immunopathological examinations. In studies of other cap-dependent endonuclease inhibitors, such as baloxavir marboxil, animal models of influenza virus infection have been instrumental. For instance, in mouse models of lethal influenza A virus infection, lung tissues are collected at various time points post-infection. mdpi.com
Histopathological analysis typically involves light microscopy examination of stained lung sections to observe pathological changes. mdpi.com Key indicators of viral disease that are assessed include:
Inflammatory Cell Infiltration: The presence and extent of inflammatory cells, such as neutrophils and macrophages, in the lung tissue. mdpi.com
Alveolar Damage: Assessment of damage to the alveoli, including edema (fluid accumulation) and the formation of hyaline membranes. mdpi.com
Epithelial Changes: Observation of swelling, peeling, and hyperplasia of epithelial cells lining the respiratory tract. mdpi.com
Vascular Changes: Evidence of capillary bleeding and vascular hyperpermeability. mdpi.com
By comparing these pathological changes in treated groups versus placebo groups, researchers can quantify the extent to which a compound ameliorates virus-induced lung injury. mdpi.com
Immunopathological assessment would further delve into the immune response modulation by this compound. For other inhibitors, studies have shown that a reduction in viral titers can prevent the excessive expression of immune checkpoint molecules on T lymphocytes, suggesting that the antiviral agent helps to preserve a functional T cell response. mdpi.com This is a crucial aspect of mitigating severe disease, as a dysregulated immune response can significantly contribute to pathology.
Methodological Frameworks for Evaluating Preclinical Antiviral Efficacy
A standardized set of in vitro and cell-based assays forms the foundation for determining the preclinical antiviral profile of a compound like this compound.
Molecular Assays for Viral Load Quantification (e.g., RT-qPCR for Viral Genome/mRNA, Western Blot for Viral Proteins)
Molecular assays provide a highly sensitive means of quantifying viral components.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a cornerstone technique for quantifying viral RNA in various samples, including cell culture supernatants and tissues from infected animals. The assay measures the amount of viral genome or specific viral messenger RNA (mRNA), providing a direct measure of viral replication. The use of uniform PCR conditions across different assays can streamline diagnostic work. The high sensitivity and broad dynamic range of RT-qPCR make it invaluable for monitoring viral load kinetics and the response to treatment. For example, in preclinical studies of other inhibitors, RT-qPCR has been used to show that the compounds lead to subnanomolar EC90 values against viruses like Lymphocytic choriomeningitis virus (LCMV) and Junin virus (JUNV).
Western Blot: This technique is used to detect specific viral proteins in cell lysates. It can confirm that the inhibition of viral RNA, as measured by RT-qPCR, translates to a reduction in the synthesis of viral proteins. While not as quantitative as RT-qPCR, it provides crucial confirmatory evidence of antiviral activity at the protein level.
Table 2: Illustrative RT-qPCR Results for Viral Load
Cytopathic Effect Reduction Assays and Cell Viability Assessments
These assays measure the ability of a compound to protect cells from the damaging effects of viral infection.
Cytopathic Effect (CPE) Reduction Assays: Many viruses cause visible changes in infected cells, collectively known as CPE, which can include cell rounding, detachment, and lysis. CPE reduction assays assess the ability of a compound to prevent these changes. The level of CPE can be determined by microscopic observation.
Cell Viability Assessments: To quantify the protective effect of a compound, cell viability assays are employed. A common method is the MTT assay, which measures the metabolic activity of living cells. In the presence of an effective antiviral, more cells survive the viral infection, resulting in a higher signal in the MTT assay. This allows for the calculation of the 50% effective concentration (EC50), which is the concentration of the drug that protects 50% of the cells from virus-induced death. These assays can be used to screen for compounds that act on any part of the viral life cycle.
Table 3: Representative Data from a Cell Viability (MTT) Assay
Preclinical Pharmacological and Pharmacokinetic Profiles of Cap Dependent Endonuclease in 25
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
Comprehensive in vitro studies are crucial for predicting the behavior of a drug candidate in a living system. However, detailed public data on the in vitro ADME profile of Cap-dependent endonuclease-IN-25 is limited. The primary source of information for this compound is patent literature, which may not always contain a full preclinical data package.
Metabolic Stability in Microsomal and Hepatocyte Systems
There is no specific public information available regarding the metabolic stability of this compound in either liver microsomes or hepatocyte systems. Such studies are essential for predicting the extent of first-pass metabolism and the intrinsic clearance of a compound.
Plasma Protein Binding and Blood-to-Plasma Partitioning Ratios
Specific data on the plasma protein binding percentage and the blood-to-plasma partitioning ratio for this compound are not publicly disclosed. This information is critical for understanding the distribution of the compound in the body and interpreting pharmacokinetic data.
In Vitro Drug-Drug Interaction Potential (e.g., Cytochrome P450 inhibition/induction)
There is no publicly available data from in vitro assays to characterize the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes. This assessment is a key component of safety evaluation to predict potential drug-drug interactions.
In Vivo Pharmacokinetics in Relevant Preclinical Animal Models
While detailed in vivo pharmacokinetic parameters are often determined during preclinical development, specific data for this compound are not available in the public domain.
Absorption and Systemic Exposure Profiles (e.g., AUC, Cmax, Tmax)
Specific values for key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) for this compound in any preclinical animal model have not been publicly reported.
Structure Activity Relationships Sar and Lead Optimization Strategies for Cap Dependent Endonuclease in 25 Analogues
Rational Design Principles for Novel Cap-dependent Endonuclease Inhibitors Derived from Cap-dependent Endonuclease-IN-25
The rational design of novel CEN inhibitors, including those related to this compound, is anchored in exploiting the conserved features of the enzyme's active site. A primary principle involves targeting the catalytic di-metal center, typically composed of two Mn²⁺ ions, which are essential for the endonuclease's enzymatic activity. escholarship.org Inhibitors are designed with a metal-binding pharmacophore, a chemical motif that can effectively chelate these metal ions, disrupting the enzyme's function. For many CEN inhibitors, such as those based on carbamoyl (B1232498) pyridone or related scaffolds, a key carboxyl group is essential for this interaction and for antiviral activity. nih.govnih.gov
The design strategy evolves from established inhibitors like baloxavir (B560136) acid. researchgate.net Researchers aim to create novel compounds by modifying the core structure to enhance potency, broaden the activity spectrum, and overcome potential resistance. escholarship.orgacs.org For this compound and its analogues, the design incorporates a macrocyclic structure. medchemexpress.com This macrocyclization is a deliberate strategy to pre-organize the molecule into a conformation that is favorable for binding, potentially increasing affinity and selectivity for the target enzyme. In silico docking studies are frequently employed to model how these novel structures fit within the CEN active site, guiding the selection of synthetic targets. acs.orgnih.gov The development of such compounds is driven by the need for new antivirals that can address emergent resistance to existing therapies. acs.orgnih.gov
Synthetic Methodologies for the Preparation of this compound Analogues for SAR Studies
The systematic evaluation of structure-activity relationships necessitates the synthesis of a diverse library of analogues. For complex molecules like this compound, this involves multi-step synthetic sequences. The general approach focuses on the modular construction of the molecule, allowing for the introduction of various chemical groups at specific positions.
While specific synthetic routes for IN-25 are proprietary, methodologies for related CEN inhibitors provide insight into the likely strategies. The synthesis typically begins with the construction of the core heterocyclic scaffold, such as a pyridotriazine or carbamoyl pyridone bicycle (CAB). nih.gov This is followed by the strategic introduction of side chains and functional groups. For example, in the synthesis of baloxavir analogues, researchers have described methods for attaching flexible, bulky hydrophobic groups to the core structure to probe their effect on activity. acs.orgnih.gov For macrocyclic analogues like IN-25, the synthesis would also involve a crucial ring-closing metathesis or other macrocyclization step to form the large ring structure.
To support these SAR studies, specific mutant versions of the CEN enzyme are often generated using techniques like QuikChange mutagenesis. escholarship.org This allows for the testing of synthesized compounds against clinically relevant enzyme variants, providing a more comprehensive understanding of their inhibitory potential and resistance profiles. escholarship.org
Impact of Directed Structural Modifications on Enzymatic Inhibition and Cellular Antiviral Activity
The potency of CEN inhibitors is highly sensitive to structural changes. SAR studies on related compounds have established several key principles. A foundational element is the acidic group responsible for chelating the active site metal ions; converting this group to various bioisosteres often reduces or abolishes antiviral activity. nih.gov
Systematic exploration has revealed clear trends for different parts of the inhibitor scaffold:
Side Chain Lipophilicity: For inhibitors with a carbamoylpyridine bicycle (CAB) scaffold, a large, lipophilic side chain at the 1-position is preferred for high activity. nih.gov
Alkyl Group Size: A small alkyl group at the 3-position of the CAB scaffold contributes to high potency. nih.gov
Hydrophobic Interactions: The substitution of rigid polyheterocyclic moieties, as seen in early compounds, with more flexible diarylmethyl groups containing electron-withdrawing substituents can lead to potent inhibition. researchgate.netacs.org These groups engage in crucial hydrophobic interactions within the active site. The importance of these interactions is highlighted by resistance mutations like I38T, where the mutation disrupts these key contacts. escholarship.orgacs.org
Macrocyclization: The introduction of a macrocyclic ring, as in this compound, is a key modification. Studies on macrocyclic analogues show that the nature and substitution pattern of the ring significantly impact inhibitory activity.
The following table, based on data from macrocyclic CEN inhibitors, illustrates how systematic modifications affect potency. acs.org
| Compound | R¹ Group | R² Group | CEN IC₅₀ (nM) acs.org | Antiviral EC₅₀ (nM) acs.org |
| Analogue 1 | H | H | 11 ± 1.1 | 16 ± 1.7 |
| Analogue 2 | F | H | 17 | 79 ± 7.8 |
| Analogue 3 | H | F | 25 | 393 ± 41 |
| Analogue 4 | F | F | 42 | 211 ± 18 |
This table demonstrates the impact of fluorine substitution on the phenyl ring within a macrocyclic scaffold. The unsubstituted analogue shows the highest potency, while di-fluoro substitution leads to a decrease in both enzymatic inhibition and cellular antiviral activity.
The three-dimensional arrangement of atoms (stereochemistry) within an inhibitor is critical for precise binding to the enzyme's active site. The active site presents a chiral environment, meaning it can differentiate between stereoisomers of an inhibitor.
Studies on non-rigid diarylmethyl analogues of baloxavir have explicitly demonstrated this principle. acs.org By synthesizing and testing individual enantiomers (non-superimposable mirror images), researchers found that activity often resides primarily in one stereoisomer. For instance, the orientation of the substituted phenyl rings relative to the core scaffold dictates how well the inhibitor fits into the binding pocket. The selection of a specific stereoisomer can dramatically enhance potency and selectivity, highlighting the importance of controlling stereochemistry during drug design and synthesis. acs.org
This "conformational constraint" can pre-organize the inhibitor into a bioactive conformation that closely matches the geometry of the enzyme's binding site, leading to a more favorable binding energy and higher affinity. Computational methods, such as in silico docking and conformational sampling, are used to analyze these preferences. acs.orgacs.org These studies confirm that potent macrocyclic analogues adopt a shape that allows the key functional groups—the metal-chelating moiety and hydrophobic side chains—to be optimally positioned for interaction with critical residues in the CEN active site. acs.org
Optimization Strategies for Enhanced Preclinical Pharmacological Properties and Efficacy
SAR findings are crucial for this process. Modifications can be made to parts of the molecule that are not essential for binding to improve drug-like characteristics. For example, introducing metabolic "soft spots" can be avoided, or groups can be added to enhance solubility. Some research has yielded compounds with not only high potency but also favorable metabolic stability and PK profiles in preclinical models. nih.gov
A widely used and effective optimization strategy for this class of compounds is the use of a prodrug. researchgate.net Baloxavir marboxil, for instance, is a prodrug of its active form, baloxavir acid. researchgate.netnih.gov The prodrug moiety is designed to be cleaved by enzymes in the body, releasing the active inhibitor after absorption. This approach can significantly improve oral bioavailability, allowing for effective drug concentrations to be reached in the body. Similar strategies could be applied to analogues of this compound to ensure that their potent in vitro activity translates into robust in vivo efficacy. nih.gov
Modulation of Metabolic Stability and Bioavailability via Structural Redesign
Key Research Findings:
Importance of the Hydrophobic Moiety: SAR studies on compounds with a carbamoyl pyridone bicycle (CAB) scaffold, similar to that in baloxavir, have demonstrated that a large, hydrophobic substituent is crucial for potent CEN inhibitory and antiviral activity. researchgate.netnih.gov The dihydrodibenzothiepine group was identified as a particularly effective pharmacophore in this regard. nih.gov However, replacing this rigid polyheterocyclic moiety with more flexible, non-rigid diarylmethyl groups has also yielded compounds with potent in vitro and in vivo activity, comparable to baloxavir. nih.gov
Impact of Heterocyclic Replacements: In a study that modified the baloxavir structure, the dibenzothiepin ring was replaced with various other cyclic structures. mdpi.com The results showed that substituting it with diphenylmethyl groups containing electron-withdrawing groups, dibenzocycloheptane, dihydrodibenzo[b,e]oxepin, or certain five-membered heterocycles enhanced the inhibitory effect on the endonuclease. mdpi.comresearchgate.net This suggests that both the rigidity and electronic properties of this region can be fine-tuned to improve activity.
Improving Metabolic Stability with Fluorine: The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability. mdpi.com Due to the high energy of the carbon-fluorine bond, fluorine-containing derivatives are often more resistant to metabolic degradation, a principle that can be applied to the design of more robust CEN inhibitor analogues. mdpi.com
Influence of N-3 Substituents: Modifications at the N-3 position of the CAB scaffold have been found to be critical for modulating in vitro plasma protein binding, which in turn affects the free drug concentration and pharmacokinetic profile. researchgate.net
The following table summarizes the inhibitory activity of various baloxavir analogues where the dibenzothiepin ring was replaced, demonstrating the impact of structural redesign on endonuclease inhibition.
| Compound | Structural Modification | Endonuclease IC₅₀ (µM) | Reference |
|---|---|---|---|
| Baloxavir | Reference Compound (Dibenzothiepin ring) | 7.45 | mdpi.com |
| Compound I-4 | Diphenylmethyl with chiral center | 3.29 | mdpi.comresearchgate.net |
| Compound II-2 | Dibenzocycloheptane derivative | 1.46 | mdpi.comresearchgate.net |
| Compound I-1 | Diphenylmethyl derivative | 18.74 | mdpi.com |
| Compound I-2 | Diphenylmethyl derivative | 26.78 | mdpi.com |
Strategies for Improving Tissue Distribution and Reducing Off-target Binding
Effective antiviral therapy requires the drug to reach and penetrate tissues that may serve as viral sanctuaries. nih.gov Concurrently, minimizing binding to unintended biological targets is essential to reduce potential side effects.
Key Research Findings:
Lipophilicity and Tissue Penetration: Increasing the lipophilicity of a compound can enhance its volume of distribution and potentially improve penetration into tissues like lymphatic systems. nih.gov However, this must be balanced, as excessive lipophilicity can lead to non-specific binding and sequestration in body fat.
Target Specificity: The cap-snatching endonuclease is an attractive antiviral target because it is encoded by the virus and has no human homologue, which inherently provides a high degree of specificity. nih.gov Lead optimization focuses on refining the inhibitor's interaction with the viral enzyme's active site to prevent engagement with other metalloenzymes in the host.
Structural Rigidity and Flexibility: The rigidity of the inhibitor's scaffold can influence its binding affinity and specificity. While the rigid polycyclic scaffold of baloxavir is effective, research has shown that novel macrocyclic inhibitors can also exhibit potent activity. nih.gov These macrocycles may offer different conformational flexibility, potentially improving the binding profile and reducing activity against resistant viral strains. nih.gov For instance, a novel macrocyclic CEN inhibitor demonstrated a significantly smaller shift in inhibitory activity against baloxavir-resistant viral variants. nih.gov
Design of Prodrugs for Improved Delivery or Pharmacokinetic Profile
A prodrug is an inactive or less active molecule that is converted into the active therapeutic agent within the body. This strategy is particularly useful for overcoming poor oral bioavailability, a common challenge for polar or complex molecules. nih.gov
Key Research Findings:
The Baloxavir Marboxil Precedent: Baloxavir marboxil is a prodrug of its active form, baloxavir acid. researchgate.net This chemical modification allows for effective oral absorption, after which it is metabolized in the body to release the active inhibitor. mdpi.comnih.gov This approach successfully addresses the delivery challenges of the active compound.
General Prodrug Strategies: Various prodrug strategies can be employed to improve the pharmacokinetic properties of antiviral agents. nih.gov Ester prodrugs, for example, can enhance oral absorption by masking polar carboxyl groups. nih.gov Similarly, phosphonate (B1237965) prodrugs are used to improve the delivery of nucleotide analogues. nih.gov These established chemical approaches could be applied to analogues of this compound to enhance their delivery.
Mechanisms of Resistance to Cap Dependent Endonuclease in 25
In Vitro Generation and Characterization of Cap-dependent Endonuclease-IN-25 Resistant Viral Mutants
To understand the potential for resistance to this compound, researchers can generate and study resistant viral mutants in a laboratory setting. This proactive approach helps in identifying the genetic determinants of resistance and predicting clinical outcomes.
A standard method for selecting for drug-resistant viruses is through serial passage experiments in cell culture. nih.gov This process involves repeatedly infecting host cells with a virus in the presence of gradually increasing, sub-inhibitory concentrations of the antiviral compound, in this case, this compound. The low concentration of the inhibitor does not completely suppress viral replication but exerts enough selective pressure to favor the growth of viral variants that may have spontaneously acquired mutations conferring reduced susceptibility.
As the virus is passaged, variants with a survival advantage in the presence of the inhibitor will outcompete the wild-type virus. nih.gov Concurrently, control passages of the virus are maintained in the absence of the inhibitor to monitor for any genetic changes that might occur due to cell culture adaptation alone. nih.gov The emergence of a resistant population is typically monitored by assessing the viral titer and the concentration of the inhibitor required to inhibit viral replication by 50% (IC50).
Once a resistant viral population is established, the next step is to identify the genetic changes responsible for the resistance phenotype. Whole-genome sequencing is a powerful tool used to compare the genetic makeup of the resistant virus to the original, parental virus and any control-passaged viruses. nih.govpnas.org This allows for the precise identification of mutations that have arisen under the selective pressure of this compound.
Studies on other cap-dependent endonuclease inhibitors, such as baloxavir (B560136) marboxil, have revealed that resistance is often conferred by single amino acid substitutions in the polymerase acidic (PA) protein, which contains the endonuclease active site. nih.govnih.gov For instance, the I38T substitution in the PA subunit of influenza A and B viruses is a well-documented mutation that reduces the efficacy of baloxavir. nih.govacs.org Other mutations, such as E18G, E23K, and A36V in the PA subunit, have also been identified as conferring resistance to this class of inhibitors. acs.orgnih.gov It is highly probable that similar mutations in the viral endonuclease gene would be responsible for resistance to this compound, given its shared mechanism of action.
| Potential Resistance-Conferring Mutations (based on other CEN inhibitors) | Virus Type/Subtype | Reference |
| I38T/M/F/L/N/S | Influenza A and B | nih.govacs.org |
| E18G | Influenza A | nih.gov |
| E23K | Influenza A | acs.org |
| A36V | Influenza A | acs.org |
Molecular and Biochemical Basis of Resistance to this compound
The genetic mutations identified in resistant viruses have direct consequences at the molecular and biochemical levels, altering the interaction between the inhibitor and the viral endonuclease.
Structural biology techniques, such as X-ray crystallography and molecular dynamics simulations, can provide atomic-level insights into how resistance mutations affect the binding of this compound to its target. nih.govplos.org These analyses can reveal changes in the three-dimensional structure of the endonuclease active site caused by the amino acid substitution.
For example, a mutation like I38T can introduce a bulkier and more polar side chain into the active site, potentially leading to steric clashes or the disruption of favorable hydrophobic interactions with the inhibitor molecule. nih.gov This altered binding mode can significantly reduce the affinity and stability of the inhibitor-enzyme complex. acs.org Thermal shift assays have demonstrated that the binding of inhibitors like baloxavir to the I38T mutant endonuclease is less stable compared to its interaction with the wild-type enzyme. acs.org
To quantify the impact of resistance mutations, researchers perform comparative enzymatic kinetic studies. nih.govnih.gov These assays measure the catalytic activity of the mutant endonuclease and its susceptibility to inhibition by this compound compared to the wild-type enzyme.
The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com A higher IC50 value for the mutant enzyme compared to the wild-type indicates reduced susceptibility to the inhibitor. For instance, the I38T mutation has been shown to cause a 30- to 50-fold increase in the IC50 value for baloxavir. acs.org
| Enzymatic Parameter | Description | Implication for Resistance |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A higher IC50 value for a mutant enzyme indicates reduced susceptibility to the inhibitor. |
| Ki (Inhibition constant) | An indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition. | A higher Ki value for a mutant enzyme suggests a lower binding affinity of the inhibitor. |
| Vmax (Maximum reaction velocity) | The maximum rate of an enzyme-catalyzed reaction. | Changes in Vmax can indicate alterations in the catalytic efficiency of the mutant enzyme. |
| Km (Michaelis constant) | The substrate concentration at which the reaction rate is half of Vmax. | Changes in Km can reflect alterations in the enzyme's affinity for its natural substrate. |
An important aspect of characterizing a resistant mutant is to determine its susceptibility to other inhibitors of the same class. This is known as cross-resistance profiling. If a mutation that confers resistance to this compound also reduces the activity of other cap-dependent endonuclease inhibitors, it suggests that these compounds share a similar binding site and mechanism of action.
For example, studies have shown that a single amino acid substitution, PA-E18G, can lead to reduced susceptibility to both the investigational drug ZX-7101 and the approved drug baloxavir. nih.gov This finding highlights the potential for cross-resistance among different cap-dependent endonuclease inhibitors. Therefore, it would be crucial to test viruses with resistance to this compound against other inhibitors to understand the broader implications of these resistance mutations.
Strategies to Mitigate or Overcome Resistance Development
To address the potential for resistance to cap-dependent endonuclease inhibitors like IN-25, researchers are exploring several key strategies, including combination therapies, the development of next-generation analogues, and the rational design of inhibitors with broader activity.
A primary strategy to combat antiviral resistance is the use of combination therapy, pairing drugs with different mechanisms of action. This approach can create a higher genetic barrier for the virus to overcome and may result in synergistic antiviral effects. Preclinical studies involving the class of cap-dependent endonuclease inhibitors have shown the promise of this strategy.
In mouse models of lethal influenza A virus infection, combination treatment of the CENi baloxavir marboxil with the neuraminidase inhibitor oseltamivir (B103847) phosphate (B84403) demonstrated significant benefits compared to monotherapy, especially when treatment was delayed. nih.gov While high-dose baloxavir monotherapy was effective, a combination using a suboptimal dose of baloxavir with oseltamivir provided superior efficacy in reducing mortality, lung pathology, and levels of inflammatory cytokines and chemokines. nih.gov In vitro studies also confirmed that combinations of baloxavir's active form with neuraminidase inhibitors exhibited synergistic potency against viral replication. nih.gov Preclinical research suggests that combining a CENi with a neuraminidase inhibitor may reduce the frequency of PA/I38X substitution emergence, a key resistance pathway for CENis. nih.gov
Preclinical Combination Therapy Findings (Baloxavir + Oseltamivir)
| Parameter | Finding | Reference |
|---|---|---|
| In Vitro Potency | Exhibited synergistic potency against viral replication. | nih.gov |
| In Vivo Efficacy (Mouse Model) | Combination was more effective than monotherapy in reducing virus-induced mortality, especially with delayed treatment. | nih.govnih.gov |
| Pathology | Reduced pathological changes in the lung more effectively than monotherapy in the combination setup. | nih.gov |
| Resistance Emergence | Combination may reduce the selection of resistant viruses, particularly those with PA/I38X substitutions. | nih.gov |
Another crucial strategy is the development of new CENi analogues designed specifically to be active against viral strains that have developed resistance to earlier compounds. nih.gov Researchers use the structural knowledge of how resistance mutations affect inhibitor binding to design new molecules that can circumvent these changes.
For example, the I38T mutation in the influenza PA protein is a common path to resistance against some CENis. frontiersin.org This has spurred the design of novel inhibitors that are less dependent on interactions with the I38 residue. One approach involves creating compounds with different scaffolds, such as macrocyclic structures, that establish different binding interactions within the active site. acs.org A novel macrocyclic CEN inhibitor, compound 8, was specifically designed to have a significantly smaller shift in inhibitory activity against baloxavir-resistant variants. acs.org Other research focuses on synthesizing derivatives of known inhibitors, like baloxavir, by replacing key structural components to enhance binding affinity or to form new interactions that are unaffected by resistance mutations. mdpi.com These efforts have led to the identification of compounds with potent inhibitory activity against wild-type and, critically, resistant influenza virus strains. nih.govmdpi.com
Examples of Novel CEN Inhibitor Analogues
| Compound Type | Design Strategy | Key Feature | Reference |
|---|---|---|---|
| Macrocyclic Inhibitor (Compound 8) | Introduction of a novel, delicately designed macrocyclic scaffold. | Exhibits a significantly smaller shift in inhibitory activity against baloxavir-resistant variants. | acs.org |
| Baloxavir Derivatives (e.g., I-4, II-2) | Structural modification, replacing the dibenzothiepin ring with diaryl carbinol or heterocyclic structures. | Showed strong CEN inhibitory activity, in some cases greater than the parent compound. | mdpi.comresearchgate.net |
| AI-Designed Compound | Fragment-based drug discovery combined with AI-directed fragment growth. | Designed to avoid mutable and drug-resistant residues, showing activity against resistant strains. | nih.gov |
A forward-looking strategy aims to design "pan-endonuclease inhibitors"—compounds effective against a broad range of influenza strains and potentially other viruses that utilize a cap-snatching mechanism. nih.govpnas.org This approach relies on detailed structural information of the viral endonuclease enzyme. nih.gov By identifying amino acid residues within the active site that are highly conserved across different viral strains and families, inhibitors can be designed to target these stable regions. nih.gov
This rational design process often involves computer-aided methods, such as 3D-QSAR modeling and molecular docking, to screen and optimize potential drug candidates. mdpi.comresearchgate.net The goal is to create inhibitors that bind to the essential, non-mutable components of the enzyme's catalytic machinery, such as the metal-binding pharmacophore. acs.orgnih.gov Success in this area could lead to broad-spectrum antivirals that are not only effective against existing and emerging influenza variants but also against other viral families like Bunyavirales. pnas.orgnih.gov Researchers have successfully identified CENi compounds that show potent activity against Lassa virus, Junin virus, and other bunyaviruses, demonstrating that the CEN active site is a viable target for broad-spectrum drug development. pnas.orgnih.gov
Combination Therapies Involving Cap Dependent Endonuclease in 25 in Preclinical Settings
Rationale for Strategic Combinations of Cap-dependent Endonuclease-IN-25 with Other Antivirals
The primary goal of combining antiviral drugs is to achieve superior efficacy and to mitigate the risk of resistance.
The influenza virus replication cycle is a complex process involving multiple viral and host factors, presenting several targets for antiviral intervention. This compound inhibits the "cap-snatching" process, which is an early and essential step in viral transcription. nih.gov This mechanism is distinct from that of other classes of anti-influenza drugs, such as neuraminidase inhibitors (NAIs) like oseltamivir (B103847), which block the release of progeny virions from the infected cell, a late-stage event in the viral life cycle.
By targeting different essential steps in viral replication, combination therapy can exert a more profound and rapid antiviral effect than monotherapy. researchgate.net For instance, the concurrent inhibition of viral gene transcription by this compound and viral release by an NAI can lead to a more substantial reduction in viral load and pathology. nih.gov This multi-targeted approach is a well-established strategy to improve therapeutic outcomes in the treatment of viral infections. mdpi.com
The high mutation rate of influenza viruses facilitates the rapid selection of drug-resistant strains under the pressure of monotherapy. mdpi.com Combination therapy can help to prevent or delay the emergence of resistance by creating a higher genetic barrier. mdpi.com For a virus to overcome the effects of a combination of two drugs acting on different targets, it would need to acquire resistance-conferring mutations for both mechanisms simultaneously, a statistically less probable event. researchgate.net This is particularly relevant for high-risk populations, such as immunocompromised patients, who may experience prolonged viral shedding, increasing the opportunity for resistance to develop. nih.govnorthwestern.edu
In Vitro Assessment of Synergistic and Antagonistic Interactions
Before advancing to animal models, the nature of the interaction between antiviral agents is typically characterized using in vitro assays.
The checkerboard assay is a widely used method to evaluate the in vitro interaction of two compounds. creative-diagnostics.comlabtoo.com In this assay, serial dilutions of each drug are tested alone and in combination against the virus in cell culture. The resulting data on viral inhibition can be used to calculate a Fractional Inhibitory Concentration (FIC) index or be visualized using an isobologram. researchgate.netresearchgate.netnih.gov
An isobologram graphically represents the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition). jpccr.eunih.gov A straight line connecting the individual drug concentrations that produce this effect represents an additive interaction. Points falling below this line indicate synergy ("1+1 > 2"), while points above it suggest antagonism. nih.gov Studies on the combination of the cap-dependent endonuclease inhibitor baloxavir (B560136) acid with neuraminidase inhibitors have demonstrated synergistic potency against influenza virus replication in vitro. nih.govresearchgate.net
Table 1: Interactive Checkerboard Assay Data for Antiviral Combinations (Note: This table is illustrative and based on general principles of synergy testing, not specific data for this compound.)
| Drug A Concentration (nM) | Drug B Concentration (nM) | Viral Inhibition (%) | Interaction |
| 10 | 0 | 50 | - |
| 0 | 20 | 50 | - |
| 5 | 10 | 50 | Additive |
| 2.5 | 5 | 50 | Synergistic |
| 10 | 20 | 70 | Antagonistic |
Time-of-addition assays help to pinpoint the stage of the viral life cycle targeted by an antiviral compound. researchgate.net In these experiments, the drug is added to infected cell cultures at various time points post-infection. For a cap-dependent endonuclease inhibitor like this compound, the greatest inhibitory effect would be expected when the drug is added early in the infection cycle, during the period of viral transcription. In contrast, a neuraminidase inhibitor would be most effective when added at later time points to block the release of newly formed viruses. researchgate.net When used in combination, these studies can inform the optimal timing and potential for synergistic effects by targeting both early and late stages of viral replication.
In Vivo Combination Efficacy in Preclinical Animal Models
Promising in vitro results are further investigated in preclinical animal models, such as mice and ferrets, to assess the in vivo efficacy of combination therapies. creative-diagnostics.com These studies provide crucial data on the impact of drug combinations on viral titers, clinical signs of disease, and survival.
Studies in mouse models of influenza have shown that combination therapy with a cap-dependent endonuclease inhibitor (baloxavir marboxil) and a neuraminidase inhibitor (oseltamivir) can provide additional efficacy compared to monotherapy. nih.govoup.com This includes enhanced reduction in virus-induced mortality, lower levels of inflammatory cytokines and chemokines, and less severe pathological changes in the lungs. nih.govresearchgate.netoup.com Even when treatment is delayed, combination therapy has demonstrated benefits over monotherapy. nih.gov In some preclinical models, combination therapy was more effective at reducing viral lung titers and improving survival rates than either drug administered alone. nih.govnih.gov For instance, in a lethal influenza virus infection model in mice, the combination of baloxavir marboxil and oseltamivir phosphate (B84403) resulted in synergistic responses. nih.gov Similarly, in cynomolgus macaques infected with a highly pathogenic H7N9 avian influenza virus, baloxavir treatment significantly lowered virus titers compared to other treatment groups. asm.orgnih.gov
Table 2: Representative In Vivo Efficacy of a Cap-dependent Endonuclease Inhibitor in Combination with a Neuraminidase Inhibitor in a Mouse Influenza Model (Note: This table is a hypothetical representation based on published findings for similar compounds.)
| Treatment Group | Lung Viral Titer Reduction (log10 PFU/mL) | Reduction in Body Weight Loss (%) | Survival Rate (%) |
| Placebo | 0 | 25 | 0 |
| Cap-dependent Endonuclease Inhibitor | 2.5 | 10 | 70 |
| Neuraminidase Inhibitor | 1.8 | 8 | 60 |
| Combination Therapy | 4.0 | 5 | 95 |
Enhanced Reduction of Viral Load and Improved Clinical Outcomes
There are no available research findings from preclinical studies that detail the enhanced reduction of viral load or improved clinical outcomes when this compound is used in combination with other antiviral compounds. Studies demonstrating synergistic or additive effects on viral titer reduction in animal models for this specific inhibitor have not been published in the reviewed literature.
Demonstrating Reduced Emergence of Resistance Mutations In Vivo
No in vivo studies have been found that demonstrate a reduced emergence of resistance mutations when this compound is administered as part of a combination therapy. The potential for this compound to suppress the development of drug-resistant viral strains in a preclinical setting remains uninvestigated in the available literature.
Elucidation of Molecular Mechanisms Underlying Combination Effects
The molecular mechanisms that would underlie any potential synergistic or additive effects of this compound in combination with other antivirals have not been elucidated. Research detailing the structural and functional basis for its interaction with the viral polymerase in the presence of another therapeutic agent is not available.
Table of Compound Names
| Compound Name |
|---|
Advanced Methodologies and Computational Approaches in Cap Dependent Endonuclease in 25 Research
High-Throughput and High-Content Screening Platforms for Identifying Novel Cap-dependent Endonuclease Inhibitors
The discovery of novel cap-dependent endonuclease (CEN) inhibitors, a class to which Cap-dependent endonuclease-IN-25 belongs, heavily relies on high-throughput screening (HTS) and high-content screening (HCS) platforms. nih.gov These methodologies allow for the rapid assessment of large chemical libraries to identify compounds that inhibit the "cap-snatching" activity of the viral endonuclease. nih.gov
A typical HTS assay for CEN inhibitors involves the use of a recombinant form of the N-terminal domain of the polymerase acidic protein (PA), which contains the endonuclease active site. nih.gov A key component is an efficiently produced capped RNA substrate. nih.gov The screening process measures the cleavage of this substrate in the presence of test compounds. kek.jp Fluorescence Resonance Energy Transfer (FRET)-based assays are commonly employed, where a fluorophore and a quencher are attached to the RNA substrate. nih.govresearchgate.net Cleavage by the endonuclease separates the pair, resulting in a measurable fluorescent signal.
While specific HTS campaigns that led to the identification of "this compound" are not publicly detailed, the general process would involve screening extensive compound libraries. For instance, one study screened 450,000 compounds using a FRET-based assay to find novel inhibitor classes. nih.govacs.org
Table 1: Representative High-Throughput Screening (HTS) Methodologies for CEN Inhibitors
| Assay Type | Principle | Common Substrate | Detection Method | Reference |
|---|---|---|---|---|
| FRET-based Assay | Measurement of fluorescence after enzymatic cleavage of a dual-labeled RNA substrate. | Fluorophore- and quencher-labeled capped RNA. | Fluorescence intensity. | nih.gov |
| Pull-down Assay | Detection of cleaved RNA substrate using streptavidin-biotin interaction. | Biotinylated capped RNA. | Electrophoresis, colorimetry. | nih.gov |
This table represents common methodologies in the field and is not specific to the discovery of this compound due to a lack of available data.
Computational Modeling and Drug Design Strategies Applied to this compound
Computational approaches are integral to the design and optimization of CEN inhibitors. These methods provide insights into how inhibitors interact with the enzyme's active site, which is characterized by the presence of two crucial divalent metal ions (Mg²⁺ or Mn²⁺). nih.govmdpi.com
Molecular docking is used to predict the binding orientation and affinity of a ligand to the target protein. For CEN inhibitors, docking studies focus on how the compound's chelating motifs interact with the metal ions in the active site of the PA N-terminal domain (PA-Nter). acs.orgresearchgate.net Following docking, molecular dynamics (MD) simulations are performed to analyze the stability of the ligand-enzyme complex over time. nih.gov MD simulations can reveal key interactions, such as the CH-pi interaction observed between the drug Baloxavir (B560136) and the I38 residue of the endonuclease, and how mutations at this site can lead to drug resistance. nih.govresearchgate.net These simulations also help understand the conformational changes in the protein upon inhibitor binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov For CEN inhibitors, 3D-QSAR models help in creating a pharmacophore, which is an abstract representation of the essential molecular features necessary for inhibitory activity. nih.govnih.gov A pharmacophore model for CEN inhibitors typically includes features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are crucial for binding to the active site. nih.gov These models are then used as 3D queries to virtually screen large compound databases to find new potential inhibitors. nih.govresearchgate.net
Virtual screening uses computational methods to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. acs.org Based on the crystal structure of the endonuclease and validated pharmacophore models, millions of compounds can be screened computationally, significantly narrowing down the number of candidates for experimental testing. nih.gov De novo design, on the other hand, involves creating entirely new molecular structures with the desired properties, guided by the structural information of the enzyme's active site. researchgate.net For instance, the design of macrocyclic inhibitors, a class that includes this compound, is a strategy to create novel agents with potentially improved properties, including against drug-resistant viral strains. acs.org
Table 2: Computational Tools in CEN Inhibitor Research
| Technique | Application | Key Insights | Representative References |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of inhibitors. | Identifies key interactions with active site residues and metal ions. | researchgate.netmdpi.com |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the inhibitor-enzyme complex. | Assesses binding stability and impact of mutations. | nih.govmdpi.comnih.gov |
| 3D-QSAR/Pharmacophore Modeling | Defines essential structural features for activity. | Guides virtual screening and lead optimization. | nih.govnih.gov |
This table illustrates general applications of computational tools in the field, as specific studies on this compound are not available.
Application of Omics Technologies to Study this compound Effects
Omics technologies, such as transcriptomics and proteomics, are vital for understanding the broader biological consequences of inhibiting the cap-dependent endonuclease. These approaches provide a global view of the changes in host and viral gene expression and protein levels following inhibitor treatment.
Transcriptomic analysis, often using RNA-sequencing, can map the changes in the host cell's mRNA landscape when viral cap-snatching is inhibited. Since the virus relies on cleaving host pre-mRNAs to prime its own transcription, inhibiting this process is expected to have a significant impact on the host's gene expression profile. scribd.com This analysis can reveal which host pathways are most affected and how the cell responds to the restoration of its own mRNA pool.
Proteomics, the large-scale study of proteins, can complement this by showing the downstream effects on protein levels. By quantifying changes in both host and viral proteins in infected cells treated with an inhibitor, researchers can confirm the mechanism of action—a sharp decrease in viral protein synthesis—and uncover other potential effects on host cellular processes. For example, such studies could investigate the shutdown of host protein synthesis that occurs during infection and how this is reversed by a CEN inhibitor. nih.gov While no specific transcriptomic or proteomic data for this compound are available, these methods are fundamental to characterizing the cellular impact of any novel CEN inhibitor.
Metabolomics to Understand Metabolic Perturbations
Metabolomics is a powerful tool used to obtain a global profile of all small-molecule metabolites within a biological system at a specific point in time. In the context of an influenza virus infection, the virus dramatically alters the host cell's metabolic landscape to fuel its replication. The introduction of an inhibitor like this compound is expected to counteract these changes, and metabolomic analysis would be the key to understanding these metabolic shifts.
The primary goal of applying metabolomics in this research would be to identify and quantify the specific metabolites and metabolic pathways that are perturbed by the inhibition of the endonuclease. By comparing the metabolic profiles of uninfected cells, virus-infected cells, and inhibitor-treated virus-infected cells, researchers could pinpoint the precise metabolic nodes targeted by the virus that are restored or altered by the compound. Such studies would likely reveal significant changes in pathways crucial for viral replication, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism.
While specific data for this compound is not available, a typical study would generate data similar to the hypothetical example below, illustrating the types of metabolic changes that could be observed in influenza-infected cells upon treatment.
Table 1: Illustrative Example of Metabolite Changes in Influenza-Infected Cells Treated with a Cap-Dependent Endonuclease Inhibitor
This table is a hypothetical representation of data and does not reflect actual experimental results for this compound.
| Metabolite | Pathway | Change in Infected vs. Control | Change in Inhibitor-Treated vs. Infected | Potential Implication |
| Glucose-6-Phosphate | Glycolysis / PPP | ▼ Down-regulated | ▲ Partially Restored | Inhibition of viral energy hijacking |
| Citrate | TCA Cycle | ▼ Down-regulated | ▲ Partially Restored | Restoration of cellular energy production |
| Uridine Diphosphate (UDP) | Pyrimidine Synthesis | ▲ Up-regulated | ▼ Down-regulated | Reduction in nucleotide availability for viral RNA |
| Hypoxanthine | Purine Metabolism | ▲ Up-regulated | ▼ Down-regulated | Normalization of nucleotide salvage pathways |
| Glutamine | Amino Acid Metabolism | ▼ Down-regulated | ▲ Partially Restored | Restoration of key amino acid pools |
Gene Editing and Knockout Models for Investigating Endonuclease Function and Inhibition Mechanisms
Gene editing technologies, most notably the CRISPR-Cas9 system, have become indispensable tools for virology research. nih.govnih.gov These tools allow for the precise knockout, knockdown (CRISPRi), or activation (CRISPRa) of specific host genes, enabling researchers to uncover which host factors are essential for the viral life cycle and which may be involved in the mechanism of action of antiviral drugs. numberanalytics.combiorxiv.org
In research on this compound, gene editing would be employed to:
Validate the Target: Confirm that the viral polymerase acidic protein (PA), which contains the endonuclease domain, is the essential target.
Identify Host Dependency Factors: Perform genome-wide CRISPR screens to knock out host genes one by one and identify which knockouts render cells resistant to influenza infection. This can reveal cellular machinery that the virus relies on and that the inhibitor might indirectly affect. biorxiv.org
Uncover Resistance Mechanisms: Intentionally mutate the PA gene to identify specific amino acid changes that confer resistance to the inhibitor. This provides a detailed molecular understanding of the drug-target interaction.
Although no such studies have been published specifically for this compound, the methodology provides a powerful approach. A hypothetical experiment to screen for host factors affecting inhibitor efficacy is outlined in the table below.
Table 2: Hypothetical Gene Editing Screen to Identify Host Factors Modulating Inhibitor Efficacy
This table is an illustrative example of a CRISPR screen design and does not represent actual experimental data for this compound.
| Gene Target (Host Factor) | Gene Editing Approach | Expected Effect on Viral Titer (No Inhibitor) | Observed Effect on Inhibitor Efficacy | Potential Role of Host Factor |
| CMAS | CRISPR Knockout | ▼ Reduced | N/A (Virus cannot infect effectively) | Essential for sialic acid synthesis needed for viral entry. biorxiv.org |
| IFITM3 | CRISPR Knockout | ▲ Increased | ▼ Reduced Efficacy | An antiviral restriction factor; its absence helps the virus, potentially masking inhibitor effects. |
| NUP98 | CRISPR Knockout | ▼ Reduced | ▲ Increased Efficacy | Component of the nuclear pore complex involved in viral ribonucleoprotein (vRNP) export. Its absence may trap vRNPs, synergizing with the inhibitor. |
| SLC35A1 | CRISPR Knockout | ▼ Reduced | N/A (Virus cannot infect effectively) | A sialic acid transporter crucial for viral receptor expression. biorxiv.org |
This structured genetic approach is crucial for building a comprehensive understanding of how an inhibitor like this compound functions within the complex environment of a host cell.
Therapeutic Implications and Future Research Directions for Cap Dependent Endonuclease in 25 Preclinical Focus
Positioning Cap-dependent Endonuclease-IN-25 as a Potential Agent Against Unmet Medical Needs in Antiviral Therapy
The landscape of antiviral therapy is marked by a persistent and urgent need for novel agents with new mechanisms of action. This need is driven by the continuous evolution of viruses, leading to resistance against established drugs, and the emergence of new viral threats. Influenza viruses, for instance, demonstrate ongoing antigenic drift and shift, which can diminish vaccine efficacy and lead to resistance against widely used antiviral classes like neuraminidase inhibitors. mdpi.com This creates a significant unmet medical need for effective treatments, particularly for severe infections and in high-risk populations. nih.gov
Cap-dependent endonuclease (CEN) inhibitors represent a key therapeutic breakthrough, targeting a viral enzyme essential for the "cap-snatching" process required for viral mRNA synthesis and proliferation. mdpi.comnih.gov This mechanism is distinct from that of neuraminidase inhibitors. mdpi.com The approval of the CEN inhibitor baloxavir (B560136) marboxil validated CEN as a druggable target and offered a new line of defense against influenza A and B viruses. nih.gov
Within this promising class of antivirals, This compound has been identified as a potent inhibitor of CEN. medchemexpress.com Described as a macrocyclic pyridotriazine derivative, this compound has shown potential in the research of viral infections caused by the Orthomyxoviridae family, which includes all influenza viruses. medchemexpress.combiocat.com The development of novel CEN inhibitors like this compound is critical to expand the therapeutic arsenal (B13267), offering potential alternatives or combination agents to combat resistant strains and improve patient outcomes.
Potential Role of this compound in Pandemic Preparedness and Response Strategies
The threat of viral pandemics, whether from influenza or other emerging pathogens, necessitates the development of broad-spectrum antiviral agents that can be rapidly deployed. CEN inhibitors are particularly attractive for pandemic preparedness for several reasons. The CEN enzyme is conserved across various influenza A and B virus strains, including seasonal, avian, and swine influenza viruses. nih.gov This suggests that inhibitors targeting this enzyme could have broad efficacy against circulating and newly emerging pandemic strains.
Furthermore, the cap-snatching mechanism is not exclusive to influenza viruses; it is also utilized by other virus families with significant pandemic potential, such as those in the order Bunyavirales, which includes pathogens responsible for severe hemorrhagic fevers. nih.gov Research has demonstrated that certain influenza CEN inhibitors are also active against bunyaviruses like Lassa virus and La Crosse virus (LACV). nih.govnih.gov
Given that this compound targets the conserved CEN enzyme of Orthomyxoviridae, its potential role in a pandemic scenario is significant. medchemexpress.com Future preclinical research should prioritize evaluating its efficacy against a wide range of high-threat influenza strains (e.g., H5N1, H7N9) and its potential cross-reactivity against other viral families. An effective, broad-spectrum CEN inhibitor could be a cornerstone of global stockpiles for a rapid response to a novel influenza outbreak or another emerging viral threat.
Identification of Current Knowledge Gaps and Remaining Academic Challenges in this compound Research
While this compound is identified as a potent CEN inhibitor, its preclinical profile is not extensively detailed in publicly available scientific literature. medchemexpress.com The primary information stems from patent literature, leaving significant knowledge gaps that need to be addressed through rigorous academic and industrial research.
Key Knowledge Gaps for this compound:
Detailed Antiviral Spectrum: The specific inhibitory concentrations (IC₅₀) against a comprehensive panel of influenza A and B subtypes, including clinically relevant and resistant strains, are not published.
In Vivo Efficacy: Data from preclinical animal models of influenza infection are necessary to understand the compound's therapeutic potential in a living system.
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unknown. mdpi.com Understanding its PK/PD profile is crucial for determining its potential as a drug candidate.
Resistance Profile: The emergence of resistance is a challenge for all antivirals. nih.gov Studies are needed to identify the genetic barrier to resistance for this compound and to characterize any viral mutations that may reduce its susceptibility, such as the PA subunit substitutions seen with baloxavir. nih.gov
Structural Biology: The precise binding mode of this macrocyclic inhibitor to the CEN active site has not been elucidated. Structural studies would provide insight into its potency and could guide the design of next-generation derivatives with improved properties. nih.gov
Strategic Directions for Future Preclinical Research on this compound and its Derivatives
Future research should be strategically directed to fill the existing knowledge gaps and fully characterize the therapeutic potential of this compound.
Exploration of Broader Antiviral Spectrum Beyond Current Targets
A critical next step is to define the full breadth of this compound's antiviral activity. Building on the known activity of other CEN inhibitors, research should extend beyond common influenza strains.
Table 1: Antiviral Activity of Selected CEN Inhibitors Against Various Viruses
| Compound | Virus Family | Virus Examples | In Vitro Activity | Reference |
| Baloxavir acid (BXA) | Orthomyxoviridae | Seasonal, Avian, and Swine Influenza | Potent inhibitory activity | nih.gov |
| Bunyavirales | Lassa virus, Junin virus | Moderate to low activity | nih.gov | |
| Compound B (CENi) | Bunyavirales | LCMV, JUNV, LACV, SFTSV | 100- to 1,000-fold more active than ribavirin (B1680618) | nih.gov |
| CAPCA-1 | Bunyavirales | La Crosse virus (LACV) | EC₅₀ values below 1 µM | nih.gov |
This table is interactive and can be sorted by column.
Future studies on this compound should include:
Influenza Virus Panel: Testing against a diverse panel of influenza A (H1N1, H3N2, H5N1, H7N9) and B (Victoria, Yamagata) lineages, including strains with known resistance to other antivirals.
Bunyavirales Panel: Screening against representative viruses from families within the Bunyavirales order, such as Arenaviridae (Lassa virus), Hantaviridae (Hantaan virus), and Peribunyaviridae (La Crosse virus), to explore its potential as a broad-spectrum agent. nih.govnih.govnih.gov
Development of Novel Delivery Systems and Formulations for Preclinical Applications
The chemical nature of this compound as a macrocyclic derivative presents both opportunities and challenges. nih.gov Macrocycles can offer high potency and selectivity but may also have suboptimal pharmacokinetic properties, such as poor solubility or membrane permeability. mdpi.com
Future preclinical development must address these factors:
Formulation Development: Investigating various formulations (e.g., amorphous solid dispersions, lipid-based systems) to enhance oral bioavailability for preclinical testing in animal models.
Prodrug Strategies: Exploring the synthesis of a prodrug version, similar to the strategy used for baloxavir marboxil, which is converted to its active form, baloxavir acid, in vivo. nih.gov This can significantly improve the compound's drug-like properties.
Continued Preclinical Optimization and Validation of Lead Candidates
This compound serves as a promising lead compound. The next phase of research should involve medicinal chemistry efforts to optimize its structure and validate the resulting candidates in robust preclinical models.
Table 2: Examples of Preclinical Optimization of CEN Inhibitors
| Lead Compound Class | Optimization Goal | Key Findings | Reference |
| Baloxavir Derivatives | Improve activity and overcome resistance | Synthesis of derivatives with modified scaffolds (e.g., dibenzothiepin, diphenylmethyl) showed potent CEN inhibition, with some compounds having IC₅₀ values of 1.46 µM. | mdpi.com |
| Macrocyclic CEN Inhibitors | Overcome resistance to baloxavir | A novel macrocyclic inhibitor demonstrated a significantly smaller shift in inhibitory activity against baloxavir-resistant influenza variants. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine Macrocycles | Improve selectivity | Macrocyclization of a linear inhibitor led to potent and selective inhibitors of specific kinases, demonstrating the utility of this strategy. | biorxiv.org |
This table is interactive and can be sorted by column.
Strategic preclinical optimization should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives of this compound to identify modifications that enhance potency, broaden the antiviral spectrum, and improve the resistance profile. mdpi.com
In Vivo Model Validation: Advancing the most promising derivatives into lethal challenge mouse models of influenza to evaluate their ability to reduce viral titers, prevent mortality, and alleviate disease symptoms. nih.gov Comparing efficacy with existing standard-of-care antivirals like oseltamivir (B103847) and baloxavir marboxil would be a critical benchmark.
Resistance Selection Studies: Performing in vitro passage experiments to select for resistant viruses and sequencing the PA gene to identify mutations that confer resistance. This proactive approach is essential for understanding the long-term clinical viability of the compound and its derivatives. nih.gov
Comparative Studies with Other Emerging and Approved Cap-dependent Endonuclease Inhibitors
The landscape of cap-dependent endonuclease (CEN) inhibitors is rapidly evolving, with one approved drug, baloxavir marboxil, and several emerging candidates in preclinical and clinical development. While detailed preclinical comparative studies for this compound are not yet widely available in peer-reviewed literature, its identification as a macrocyclic pyridotriazine derivative from patent literature (WO2020075080A1, compound 4) positions it among the novel chemical scaffolds being explored to overcome the limitations of existing therapies. dcchemicals.commedchemexpress.commedchemexpress.com A comparative analysis with the benchmark approved inhibitor and other emerging compounds is crucial to contextualize the potential of new molecules in this class.
The primary approved CEN inhibitor, baloxavir marboxil, is a prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA). mdpi.com BXA has demonstrated potent inhibitory activity against the CEN of both influenza A and B viruses, leading to a significant reduction in viral replication. mdpi.comnih.gov Clinical trials have shown that a single dose of baloxavir marboxil is effective in reducing the time to alleviation of influenza symptoms, comparable to a five-day course of the neuraminidase inhibitor oseltamivir. amsterdamumc.nl However, a notable concern with baloxavir is the emergence of resistance, primarily through mutations at position I38 in the polymerase acidic (PA) protein, which can reduce its susceptibility. nih.govresearchgate.netacs.org
Emerging CEN inhibitors are being developed with the aim of improving upon the profile of baloxavir, particularly in terms of resistance profile, spectrum of activity, and pharmacokinetic properties. These novel agents often feature different chemical scaffolds designed to interact differently with the CEN active site.
Preclinical Comparison of Selected Cap-dependent Endonuclease Inhibitors
Detailed head-to-head preclinical studies of all emerging inhibitors are rare, but data from various sources allow for a comparative overview. The following table summarizes key preclinical data for baloxavir acid and other selected emerging inhibitors.
| Compound Name | Chemical Class/Scaffold | Target | In Vitro Potency (IC50/EC50) | Key Preclinical Findings | Reference(s) |
| Baloxavir acid (BXA) | Carbamoyl (B1232498) pyridone | PA endonuclease | IC50: ~7.45 µM (endonuclease) EC50: 1.88 nM (H1N1), 4.77 nM (H3N2) | Potent against influenza A and B; reduced activity against I38T mutant viruses. | acs.orgmdpi.com |
| AV5116 (active form of AV5124) | Carbamoyl pyridone bicycle (CAB) scaffold | PA endonuclease | Not specified | Favorable safety and pharmacokinetic profile; potent in vitro and in vivo activity. | researchgate.net |
| ATV2301 | Thiophene-based baloxavir derivative | PA endonuclease | EC50: 1.88 nM (H1N1), 4.77 nM (H3N2) | Excellent in vitro activity and improved oral bioavailability (F=71.6%) in mice compared to some derivatives. | acs.org |
| RO-7 | Not specified | PA endonuclease | Nanomolar range | Active against a wide range of influenza A and B viruses, including oseltamivir-resistant strains. | nih.gov |
| Compound 71 | Phenyltetrazole | PA endonuclease | IC50: 14 nM (endonuclease) EC50: 2.1 µM (H1N1) | Identified through fragment-based drug discovery; shows minimal cytotoxicity. | acs.org |
| This compound | Macrocyclic pyridotriazine derivative | PA endonuclease | Not available | Identified as a potent CEN inhibitor with potential for viral infection research. | dcchemicals.commedchemexpress.comtargetmol.com |
This table is for illustrative purposes and direct comparison of absolute values should be made with caution due to variations in assay conditions between studies.
Compounds like ATV2301, a thiophene-based derivative of baloxavir, have shown excellent anti-influenza activity in preclinical models, with an EC50 against H1N1 of 1.88 nM and a remarkably improved oral bioavailability in mice (71.60%). acs.org This suggests that modifications to the original baloxavir scaffold can lead to enhanced pharmacokinetic properties while retaining high potency.
Other novel scaffolds are also showing promise. For instance, RO-7 has demonstrated activity in the nanomolar range against a broad spectrum of influenza A and B viruses, including those resistant to oseltamivir. nih.gov Similarly, a fragment-based drug discovery approach led to the identification of compound 71, a phenyltetrazole-containing molecule, with an endonuclease inhibitory IC50 of 14 nM and a viral EC50 of 2.1 µM against H1N1. acs.org
The development of macrocyclic inhibitors, such as this compound, represents another strategic approach. Macrocycles can offer advantages in terms of binding affinity and metabolic stability. While specific preclinical data for this compound remains limited in the public domain, its classification as a potent CEN inhibitor suggests it is an active area of investigation. dcchemicals.comtargetmol.com
Future research will need to focus on direct comparative studies of these emerging inhibitors against baloxavir acid, particularly in models that assess the potential for resistance development. The ideal next-generation CEN inhibitor would not only exhibit potent and broad-spectrum activity but also maintain its efficacy against viral strains that are resistant to current therapies. Combination therapy, for instance pairing a CEN inhibitor with a neuraminidase inhibitor like oseltamivir, has also shown synergistic effects in vitro and is a promising strategy for future clinical evaluation. nih.govnih.gov
Q & A
Q. What is the molecular mechanism by which Cap-dependent endonuclease-IN-25 inhibits cap-dependent translation initiation?
this compound (CEN-IN-25) is a macrocyclic pyridazine derivative that selectively targets cap-dependent translation initiation by disrupting the interaction between eukaryotic initiation factor 4G (eIF4G) and other components of the translation initiation complex. This inhibition prevents the assembly of the 80S ribosome at the mRNA cap structure, thereby suppressing viral protein synthesis. Key evidence for this mechanism derives from structural studies and competitive binding assays comparing CEN-IN-25 with eIF4G-binding viral proteases .
Methodological Insight : To validate this mechanism, researchers can employ ribopuromycylation assays to quantify nascent polypeptide chains in treated vs. untreated cells, combined with co-immunoprecipitation (Co-IP) to assess eIF4G interactions with eIF4E or other initiation factors .
Q. How can researchers experimentally distinguish between cap-dependent and cap-independent (IRES-mediated) translation when evaluating CEN-IN-25 activity?
IRES-dependent translation can be isolated using bicistronic reporter constructs, where the first cistron is translated cap-dependently and the second via an IRES element. By treating cells with CEN-IN-25 and measuring luminescence or fluorescence from each cistron (e.g., using dual-luciferase assays), researchers can quantify the compound’s specificity for cap-dependent pathways. This approach was validated in studies on HIV-1 mRNA translation, where poliovirus infection suppressed cap-dependent translation but preserved IRES-mediated pr55Gag synthesis .
Methodological Insight : Include controls such as cells treated with rapamycin (to inhibit mTOR and cap-dependent translation) or siRNA targeting IRES trans-acting factors (ITAFs) to confirm assay specificity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in CEN-IN-25 efficacy data across different viral models (e.g., influenza vs. HIV-1)?
Discrepancies may arise from differences in viral reliance on cap-dependent translation or compensatory IRES activity. To address this:
- Perform ribosome profiling to map ribosome occupancy on viral mRNAs in the presence of CEN-IN-24.
- Use CRISPR-Cas9 knockouts of ITAFs (e.g., DAP5) to determine if IRES-mediated translation rescues viral replication in treated cells.
- Compare viral mutants with IRES deletions or cap-structure modifications.
Data Analysis Example :
Q. How can researchers optimize in vitro models to recapitulate the physiological heterogeneity of cap-dependent translation in vivo?
Primary cell lines or organoid models better mimic in vivo translation dynamics than immortalized cell lines. For example:
- Use airway epithelial organoids infected with influenza virus to assess CEN-IN-25 penetration and activity in polarized tissues.
- Incorporate hypoxia or nutrient stress conditions to mimic tissue microenvironments where cap-dependent translation is downregulated, potentially altering drug efficacy .
Methodological Insight : Validate models via RNA-seq to quantify endogenous IRES-containing mRNAs (e.g., HIF-1α, c-Myc) and correlate their expression with CEN-IN-25 resistance .
Q. What computational and structural biology approaches are critical for designing CEN-IN-25 analogs with improved selectivity?
- Molecular Dynamics Simulations : Model the binding interface of CEN-IN-25 with eIF4G to identify residues critical for interaction stability.
- Cryo-EM of Ribosome-Initiation Factor Complexes : Resolve conformational changes induced by CEN-IN-25 to guide analog design.
- High-Throughput Mutagenesis Screens : Test eIF4G mutants for resistance to CEN-IN-25, highlighting binding hotspots .
Methodological and Reporting Standards
Q. How should researchers report contradictory findings in CEN-IN-25 studies to ensure reproducibility?
Follow NIH preclinical reporting guidelines:
- Disclose batch-to-batch variability in compound synthesis (e.g., NMR purity data).
- Provide raw data for key experiments (e.g., ribosome profiling reads) in supplementary files.
- Use standardized assays (e.g., CISD-ELISA for eIF4E-eIF4G interactions) to enable cross-study comparisons .
Q. What statistical frameworks are appropriate for analyzing dose-response curves in CEN-IN-25 studies?
- Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC50 and Hill coefficients.
- Use ANOVA with post-hoc corrections for multi-group comparisons (e.g., viral strains).
- Report confidence intervals and effect sizes to contextualize "negative" results .
Future Directions
Q. What follow-up studies are needed to evaluate the potential for CEN-IN-25 resistance in viral populations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
